N-(2-Methoxyphenyl)-3-oxobutanamide is an organic compound with the molecular formula C₁₁H₁₃NO₃. It features a methoxy group attached to a phenyl ring, which is further linked to an oxobutanamide moiety. This compound is characterized by its unique structural features, which include a carbonyl group adjacent to the amide nitrogen, making it versatile for various
This lack of data suggests that N-(2-Methoxyphenyl)-3-oxobutanamide has not been extensively investigated in scientific research.
Further exploration might involve:
These reactions illustrate the compound's potential for further derivatization and functionalization.
The synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide can be achieved through multiple methods:
N-(2-Methoxyphenyl)-3-oxobutanamide has potential applications in various fields:
Research involving N-(2-Methoxyphenyl)-3-oxobutanamide has highlighted its interactions with various biological systems. Specifically, studies have indicated that it may act as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism. This interaction suggests that the compound could influence pharmacokinetics when co-administered with other drugs metabolized by these enzymes . Further interaction studies are essential to elucidate its full pharmacological profile.
Several compounds share structural similarities with N-(2-Methoxyphenyl)-3-oxobutanamide. These include:
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(2-Methoxyphenyl)-3-oxobutanamide | Ortho-methoxy substitution | CYP1A2 inhibitor |
N-(2-Ethoxyphenyl)-3-oxobutanamide | Ethoxy group | Potentially different activity |
N-(Phenyl)-3-oxobutanamide | No methoxy group | Baseline comparison |
N-(4-Methoxyphenyl)-3-oxobutanamide | Para-methoxy substitution | Varies based on substituent position |
This comparison highlights how variations in substituents can significantly affect both chemical behavior and biological activity.
Irritant